

Application Notes and Protocols: Studying PF-3450074-Capsid Interactions with NMR Spectroscopy

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Compound of Interest

Compound Name: PF-3450074

Cat. No.: B15564059

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Introduction

PF-3450074 (also known as PF74) is a potent small molecule inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) that targets the viral capsid protein (CA).^{[1][2][3][4]} The HIV-1 capsid is a conical fullerene-like structure composed of ~250 hexamers and 12 pentamers of the CA protein, which encases the viral genome.^{[5][6]} The proper assembly and disassembly (uncoating) of this capsid are critical for multiple stages of the viral life cycle, including reverse transcription, nuclear import, and integration, making it an attractive target for antiretroviral therapy.^{[3][6][7]}

PF-3450074 exhibits a multimodal mechanism of action, interfering with both early and late stages of HIV-1 replication.^{[1][2][7]} It binds to a preformed pocket at the interface between the N-terminal domain (NTD) and the C-terminal domain (CTD) of adjacent CA subunits within the assembled capsid hexamer.^{[2][3][8]} This binding site is also utilized by host cell proteins essential for viral replication, such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (NUP153).^{[1][2][3]} **PF-3450074** competitively inhibits the interaction of these host factors with the capsid, thereby disrupting downstream processes like nuclear entry.^{[2][9]}

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for characterizing protein-ligand interactions at an atomic resolution in solution.^[10] It allows for the determination of binding affinity, mapping of interaction surfaces, and elucidation of conformational changes upon ligand binding. This document provides detailed application notes and protocols for utilizing NMR spectroscopy to study the interaction between **PF-3450074** and the HIV-1 capsid.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of **PF-3450074** and its analogs with the HIV-1 capsid, as determined by various biophysical and cell-based assays.

Table 1: Antiviral Activity and Cytotoxicity of **PF-3450074** and Analogs

Compound	EC50 (μM)	IC50 (μM)	CC50 (μM)	Selectivity Index (CC50/EC50)	Reference
PF-3450074 (PF74)	0.61 - 0.72	~0.5 - 0.9	76 - 90.5	~125	[1] [11] [12]
(S)-PF74	1.5	[13] [14]			
(R)-PF74	19	[13] [14]			
Analog 15	0.31	[15]			
Analog 32	0.14	[11]			
Analog 37	0.26	[11]			
Analogs 47-51	0.22 - 0.33	[11]			

Table 2: Biophysical Characterization of **PF-3450074**-Capsid Interaction

Compound	Method	Parameter	Value	Reference
PF-3450074	Isothermal Titration Calorimetry (ITC)	KD (for CA hexamer)	176 ± 78 nM	[1]
PF-3450074	Thermal Shift Assay (TSA)	ΔTm (CA hexamer stability)	+7.4 °C	[11]
Analog 15	Thermal Shift Assay (TSA)	ΔTm (CA hexamer stability)	+8.7 °C	[15]
Analog 32	Thermal Shift Assay (TSA)	ΔTm (CA hexamer stability)	+8.3 °C	[11]
Analog 47-51	Thermal Shift Assay (TSA)	ΔTm (CA hexamer stability)	+10.7 to +11.9 °C	[11]

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-labeled HIV-1 Capsid Protein (for Protein-Observed NMR)

This protocol describes the preparation of isotopically labeled HIV-1 CA protein, which is essential for protein-observed NMR experiments like ¹H-¹⁵N HSQC.

1. Expression: a. Transform E. coli BL21(DE3) cells with a plasmid encoding for HIV-1 CA. b. Grow the cells at 37°C in M9 minimal medium containing 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. c. Induce protein expression with 1 mM IPTG when the OD₆₀₀ reaches 0.6-0.8. d. Continue to grow the cells for 4-6 hours at 30°C. e. Harvest the cells by centrifugation.

2. Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT) and lyse the cells by sonication. b. Clarify the lysate by centrifugation. c. If the CA protein is tagged (e.g., with a His-tag), perform affinity chromatography (e.g., Ni-NTA).

d. Further purify the protein using size-exclusion chromatography to obtain monomeric CA. e. Confirm the purity and identity of the protein by SDS-PAGE and mass spectrometry.

3. NMR Sample Preparation: a. Dialyze the purified ^{15}N -labeled CA protein into an NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D_2O). b. Concentrate the protein to a final concentration of 100-300 μM . c. Add a protease inhibitor cocktail to prevent degradation.

Protocol 2: ^1H - ^{15}N HSQC Titration for Binding Site Mapping

This experiment monitors changes in the chemical shifts of the backbone amide protons and nitrogens of the ^{15}N -labeled CA protein upon addition of unlabeled **PF-3450074**.

1. NMR Data Acquisition: a. Prepare a series of NMR samples containing a constant concentration of ^{15}N -labeled HIV-1 CA (e.g., 100 μM) and increasing concentrations of **PF-3450074** (from 0 to a 2-5 fold molar excess). **PF-3450074** should be dissolved in a compatible solvent like DMSO- d_6 . b. Acquire a 2D ^1H - ^{15}N HSQC spectrum for each sample on an NMR spectrometer (e.g., 600 MHz or higher). c. Record all spectra at a constant temperature (e.g., 298 K).

2. Data Analysis: a. Process the spectra using NMR data processing software (e.g., TopSpin, NMRPipe). b. Overlay the series of ^1H - ^{15}N HSQC spectra. c. Identify the amide cross-peaks that show significant chemical shift perturbations (CSPs) upon addition of **PF-3450074**. d. Map the perturbed residues onto the 3D structure of the HIV-1 CA to visualize the binding site. e. The magnitude of the CSP can be calculated using the formula: $\Delta\delta = \sqrt{(\Delta\delta\text{H})^2 + (\alpha * \Delta\delta\text{N})^2}$, where $\Delta\delta\text{H}$ and $\Delta\delta\text{N}$ are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.

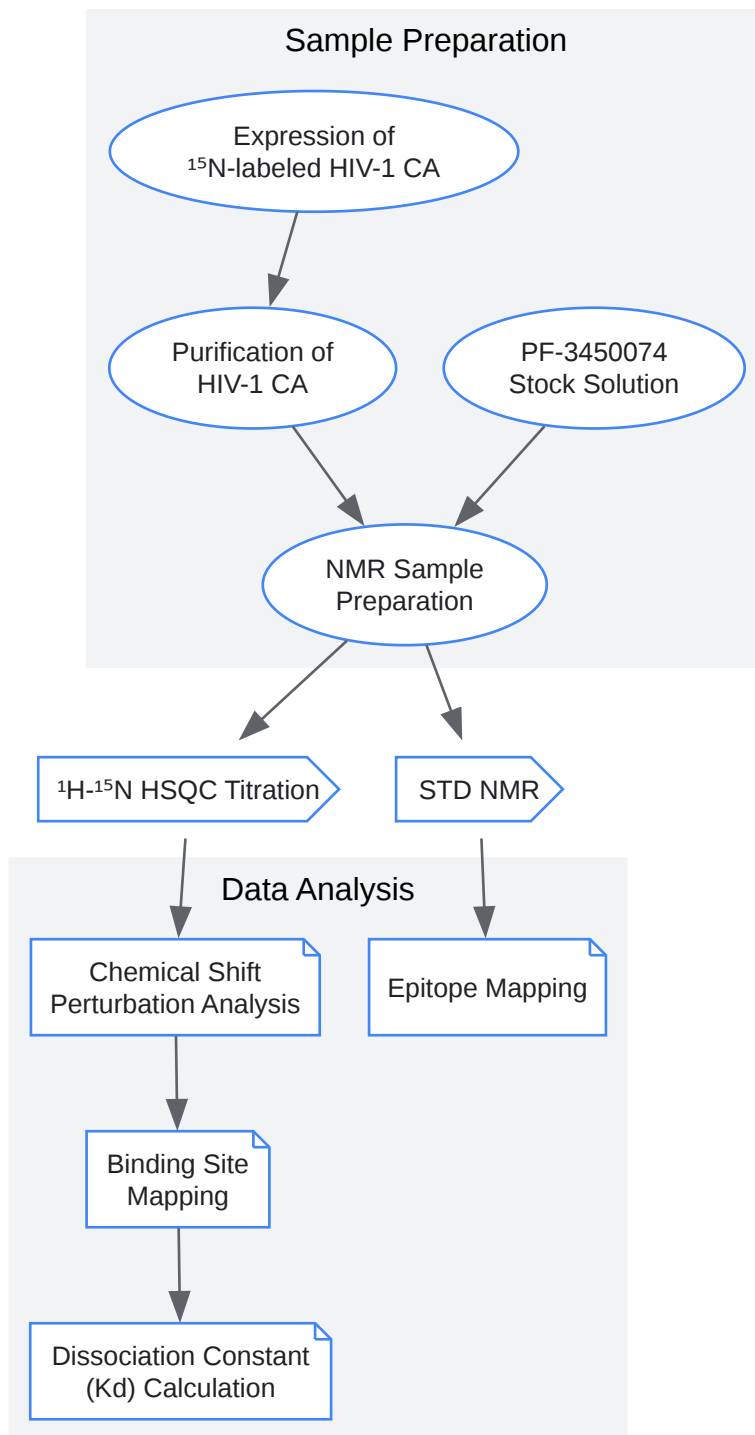
Protocol 3: Saturation Transfer Difference (STD) NMR for Ligand-Observed Binding

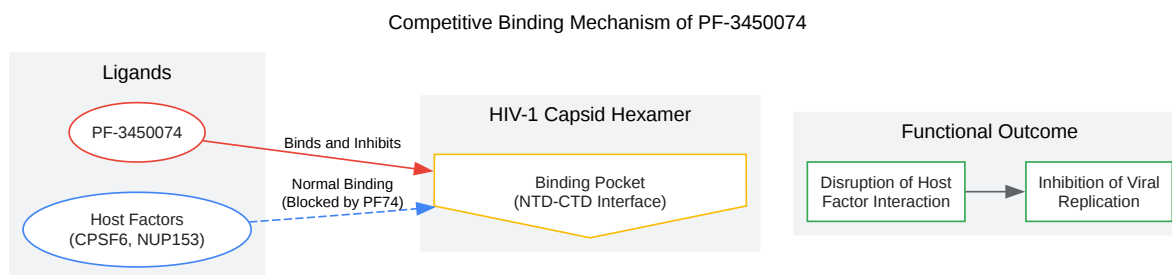
STD NMR is a ligand-observed method that is particularly useful for detecting binding and identifying the binding epitope of the ligand, especially for large protein targets or weak interactions.

1. NMR Sample Preparation: a. Prepare an NMR sample containing the HIV-1 CA protein (unlabeled, typically 10-50 μ M) and **PF-3450074** (typically 1-2 mM) in a deuterated buffer (e.g., phosphate buffer in D₂O). b. Prepare a control sample containing only **PF-3450074** at the same concentration.
2. NMR Data Acquisition: a. Acquire a 1D ¹H STD NMR spectrum. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where a region far from any protein or ligand signals is irradiated (e.g., at 30 ppm). b. The difference between the on-resonance and off-resonance spectra yields the STD spectrum, which shows signals only from the protons of the ligand that are in close proximity to the protein. c. Acquire a 1D ¹H spectrum of the control sample for reference.
3. Data Analysis: a. Identify the signals in the STD spectrum. The presence of signals confirms binding. b. The relative intensities of the signals in the STD spectrum provide information about which parts of **PF-3450074** are in closest contact with the CA protein. The protons with the highest STD amplification factors are closest to the protein surface.

Visualizations

Experimental Workflow for NMR Analysis of PF-3450074-Capsid Interaction

[Click to download full resolution via product page](#)Caption: Workflow for NMR studies of **PF-3450074**-capsid interaction.



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Caption: **PF-3450074** competitively inhibits host factor binding.

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